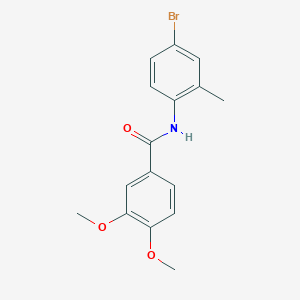
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective antagonist of the P2Y12 receptor, which is involved in the regulation of platelet aggregation and thrombosis.
作用機序
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist works by blocking the activation of the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor, which is a key regulator of platelet aggregation and thrombosis. By inhibiting the activation of this receptor, the compound prevents the formation of blood clots, which can lead to serious cardiovascular events.
Biochemical and Physiological Effects:
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist has been shown to have a significant impact on platelet function, reducing platelet aggregation and thrombus formation. It has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist in lab experiments is its selectivity and potency. It is a highly specific antagonist of the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor, which allows for precise targeting of this receptor in various biological systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on the 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist. One area of interest is the development of new formulations and delivery methods to improve the pharmacokinetic properties of the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other disease areas, such as cancer and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of the compound and its effects on various biological systems.
合成法
The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-chloromethylpyridine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.
科学的研究の応用
The 3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide receptor antagonist has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular diseases such as myocardial infarction, stroke, and peripheral artery disease. It has also been investigated for its anti-inflammatory and anti-tumor properties.
特性
製品名 |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC名 |
3,4-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
InChIキー |
PXYVEVUKFZWQSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
溶解性 |
43 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)